N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
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Description
The compound “N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of the dichlorophenyl group and the tetrafluoromethoxy group could potentially give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular geometry, atomic connectivity, and molecular weight .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the dichlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its functional groups and overall molecular structure .Future Directions
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)carbamothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F4N2O2S/c1-25-13-11(20)9(18)7(10(19)12(13)21)14(24)23-15(26)22-6-4-2-3-5(16)8(6)17/h2-4H,1H3,(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHWDLTTWYYWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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